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Disclaimer: The following troubleshooting guide provides general strategies for mitigating

autofluorescence in imaging studies. Despite a comprehensive search, no specific information

regarding the fluorescent properties or autofluorescence of a compound designated "NF110"

could be found in publicly available resources. Therefore, the advice provided is based on

established principles for managing autofluorescence from various sources and may need to

be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures or other materials in a

sample when they are excited by light, which is not due to the application of a specific

fluorescent marker.[1][2][3] This inherent fluorescence can be a significant issue in imaging

studies because it can obscure the signal from the fluorescent probes you are using, leading to

a low signal-to-noise ratio and making it difficult to distinguish your target's true signal from the

background noise.[2][4][5]

Q2: What are the common causes of autofluorescence in tissue and cell samples?

Autofluorescence can originate from several sources within a biological sample:

Endogenous Molecules: Many naturally occurring molecules are fluorescent, including

NADH, flavins, collagen, elastin, and lipofuscin.[3][4][6][7] These molecules have broad
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emission spectra that can interfere with multiple detection channels.[8]

Fixation: Chemical fixation, particularly with aldehyde-based fixatives like formaldehyde and

glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules.

[1][2][9][10] Glutaraldehyde is known to cause more intense autofluorescence than

formaldehyde.[2]

Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[2][10]

Culture Media and Reagents: Some components of cell culture media, such as phenol red

and riboflavin, can be fluorescent.[4][6]

Heat and Dehydration: Processing steps that involve heat and dehydration can increase the

autofluorescence of a sample, particularly in the red spectrum.[1][9][10]

Q3: How can I determine if what I'm seeing is autofluorescence or a true signal?

To identify autofluorescence, it is crucial to include proper controls in your experiment. The

most important control is an unstained sample that has been processed in the same way as

your stained samples (including fixation and any other treatments).[1][2][6][11] By imaging this

unstained control using the same settings as your experimental samples, you can visualize the

level and spectral properties of the inherent autofluorescence.

Troubleshooting Guide
Issue 1: High background fluorescence in my images.
High background fluorescence is a common problem that can be caused by autofluorescence.

Here are several strategies to mitigate it:

1. Optimize Sample Preparation:

Fixation:

Minimize fixation time to what is necessary for adequate preservation.[1][2][9]

Consider using non-aldehyde fixatives like chilled methanol or ethanol if compatible with

your target antigen.[2][6]
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If using aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it

induces less autofluorescence.[1][2]

Perfusion: Before fixation, perfuse tissues with phosphate-buffered saline (PBS) to remove

red blood cells, a significant source of autofluorescence.[1][2][6][10]

2. Chemical Quenching of Autofluorescence:

Several chemical treatments can be applied to reduce autofluorescence. The effectiveness of

these treatments can be tissue-dependent.
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Quenching Agent
Target Autofluorescence
Source

Notes

Sodium Borohydride (NaBH4)
Aldehyde-induced

autofluorescence

Can have mixed results and

may increase

autofluorescence from red

blood cells.[1][3][8]

Sudan Black B Lipofuscin

Effective for reducing lipofuscin

autofluorescence but can

introduce its own fluorescence

in the far-red channel.[1][8]

Eriochrome Black T
Lipofuscin and formalin-

induced autofluorescence

An alternative to Sudan Black

B.[1][2]

Trypan Blue
General background

fluorescence

Can reduce unwanted

fluorescence from both the

sample and non-specific

antibody binding.[6][7][12]

Copper (II) Sulfate (CuSO4) Lipofuscin
Can be used in combination

with ammonium chloride.[1][7]

TrueBlack® Lipofuscin and other sources

A commercial reagent

designed to quench lipofuscin

with less background in the far-

red compared to Sudan Black

B.[8]

Vector® TrueVIEW®

Non-lipofuscin

autofluorescence (e.g., from

collagen, elastin, red blood

cells)

A commercial kit designed to

reduce autofluorescence from

various sources.[5][13]

3. Photobleaching:

Exposing the sample to high-intensity light before incubation with fluorescent probes can

selectively destroy endogenous fluorophores.[14][15][16][17] This can be done using a

fluorescence microscope's light source or a dedicated LED array.[16]
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4. Selection of Fluorophores:

Choose fluorophores that are spectrally distinct from the autofluorescence emission of your

sample.[6]

Since autofluorescence is often strongest in the blue and green channels, using fluorophores

that emit in the red or far-red regions of the spectrum can significantly improve the signal-to-

noise ratio.[1][2][6][8]

5. Computational Approaches:

Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the

emission spectrum of the autofluorescence from an unstained sample and then use software

to subtract this spectral signature from your stained images.

Image Subtraction: In some cases, a background subtraction can be performed using image

analysis software like ImageJ.[15] However, this can be complex and may also reduce the

true signal.[15] More advanced algorithms are also being developed for automated

autofluorescence subtraction.[18][19][20]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence

After fixation with formaldehyde or paraformaldehyde and subsequent washing steps,

prepare a fresh solution of 0.1% to 1% sodium borohydride in PBS. Caution: Sodium

borohydride is a hazardous substance; handle with appropriate safety precautions.

Incubate the tissue sections or cells in the sodium borohydride solution for 10-30 minutes at

room temperature. The optimal time may need to be determined empirically.

Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium

borohydride.

Proceed with your standard immunolabeling protocol.
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Protocol 2: Sudan Black B Staining to Quench
Lipofuscin Autofluorescence

Following your immunofluorescence staining and washing steps, prepare a 0.1% - 0.3%

solution of Sudan Black B in 70% ethanol.

Incubate the sections in the Sudan Black B solution for 5-20 minutes at room temperature in

the dark.

Briefly wash the sections with 70% ethanol to remove excess stain.

Wash thoroughly with PBS.

Mount the coverslip with an appropriate mounting medium.
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Caption: Experimental workflow for immunofluorescence with optional steps for mitigating

autofluorescence.
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Caption: Troubleshooting decision tree for addressing high background fluorescence in imaging

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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